molecular formula C15H17BrN4O3 B2535394 5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380068-77-7

5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2535394
CAS No.: 2380068-77-7
M. Wt: 381.23
InChI Key: HLECDYPYBNYXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a piperidine moiety linked through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common route starts with the bromination of 2-methoxypyrimidine to introduce the bromine atom at the 5-position. This is followed by the formation of the piperidine moiety through a series of nucleophilic substitution reactions. The final step involves the coupling of the piperidine derivative with 5-methyl-1,2-oxazole-4-carbonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: N-oxides of the piperidine moiety.

    Reduction: Saturated derivatives of the oxazole ring.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyrimidine: Lacks the piperidine and oxazole moieties, making it less complex.

    2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a brominated pyrimidine ring with a piperidine and oxazole moiety. This structure provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3/c1-10-13(7-19-23-10)14(21)20-4-2-3-11(8-20)9-22-15-17-5-12(16)6-18-15/h5-7,11H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLECDYPYBNYXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.